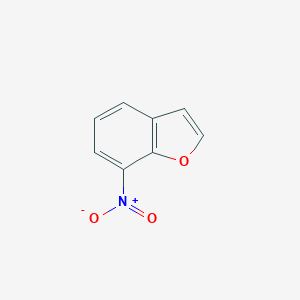

7-Nitrobenzofuran

Vue d'ensemble

Description

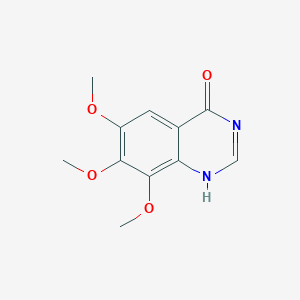

7-Nitrobenzofuran is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Nitrobenzofuran derivatives are well known for their fluorescence .

Synthesis Analysis

The synthesis of nitrobenzofuran derivatives involves several steps. Starting from a well-known crown ether, a new nitrobenzofuran derivative was obtained and characterized . The synthesis involved three steps; all of them worked with good yields . The new compound was obtained from dibenzo-18-crown-6 ether, which was first nitrated, reduced to the corresponding amine, and subsequently derivatized with NBD .Molecular Structure Analysis

The structural analysis confirmed the proposed chemical structure and highlighted the complexing capacity toward alkaline cations . The structural analyses were performed by IR, NMR, UV–Vis, and MS .Chemical Reactions Analysis

The reaction of quinone imines with secondary nitroenamines occurs between the electron-rich β-position of the enamine and the quinone carbon atom adjacent to the carbonyl group .Physical And Chemical Properties Analysis

Nitrobenzofuran derivatives are well known for their fluorescence, while crown ethers are known for their complexing capacity toward cationic species . The structural analysis confirmed its structure and physico-chemical behavior toward the complexation of alkaline cations .Applications De Recherche Scientifique

Antibacterial Activity : Some derivatives of 7-Nitrobenzofuran, like 2-methylbenzofurans with 7-NO2 substituents, exhibit antibacterial properties. These compounds are bacteriostatic and their activity spectrum is similar to nitrofurazone, with the advantage of being effective against strains resistant to nitrofurazone (Powers, 1976).

Radiosensitizers in Cancer Treatment : Certain 2-nitrobenzofurans, having antibacterial and antiparasitic properties, are also potential radiosensitizers. Studies have shown that these compounds can enhance the effects of radiation therapy in yeast models, suggesting their potential in cancer treatment (Averbeck et al., 1982).

Quantitative Fluorescence Detection in Foods : 7-Chloro-4-nitrobenzofurazan (NBD-CI) has been used for the quantitative fluorescence detection of biologically active amines in fermented foods. This derivative offers advantages over other reagents due to its ability to form fluorescent derivatives with various amines (Voigt & Eitenmiller, 1974).

Neuroprotection in Parkinson’s Disease : Studies have shown that 7-Nitroindazole, a derivative of 7-Nitrobenzofuran, acts as an inhibitor of neuronal nitric oxide synthase and can protect against neurotoxicity in models of Parkinson’s disease (Hantraye et al., 1996).

Protein-Labelling Reagent : 4-Chloro-7-nitrobenzofurazan has been discussed as a protein-labelling reagent due to its highly electrophilic character. This property makes it a valuable tool in biochemistry for studying protein interactions and structures (Baines et al., 1977).

Analytical Methods in Pharmaceutical Studies : 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) is used in spectrophotometry and spectrofluorimetry techniques for determining pharmaceutical amines. Its application is significant in the pharmaceutical industry for drug analysis (Elbashir et al., 2011).

Anxiolytic Properties in Anxiety Models : 7-Nitroindazole, another derivative, has shown anxiolytic-like properties in exploratory models of anxiety. This indicates its potential use in developing new anxiolytic drugs (Volke et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . To pave the way for future research, there is a need to collect the latest information in this promising area .

Propriétés

IUPAC Name |

7-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIRVOEHNPCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461166 | |

| Record name | 7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitrobenzofuran | |

CAS RN |

18761-32-5 | |

| Record name | 7-Nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18761-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)

![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)